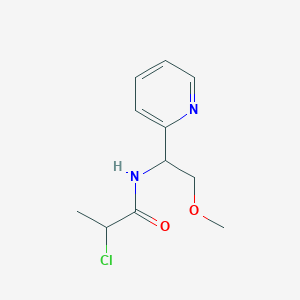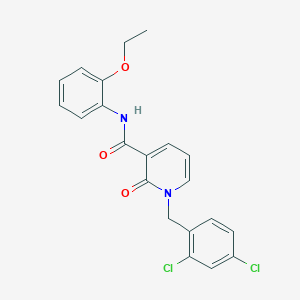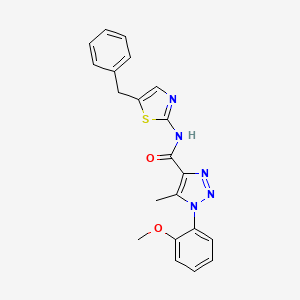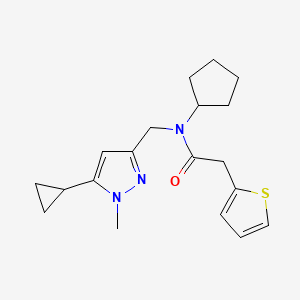
N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives, which are relevant to the analysis of the compound due to the structural similarities and the presence of the sulfonamide moiety. Sulfonamides are a group of organic compounds that contain the functional group -SO2NH2, and they are known for their diverse biological activities, including enzyme inhibition and antimicrobial properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of amines with electrophilic compounds in the presence of a base . For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, N,N-dimethylbenzenesulfonamide was converted to ortho-lithiosulfonamide by n-butyllithium, which was then condensed with various electrophilic compounds . These methods could potentially be adapted for the synthesis of "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide."
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction . For instance, the structure of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was confirmed by NMR, IR spectroscopy, and X-ray diffraction . The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures mediated by various weak interactions . These techniques would be essential in analyzing the molecular structure of "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide."
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including condensation with electrophilic compounds, cyclization, and formation of enzyme inhibitor complexes . For example, the ortho-lithiosulfonamide derivative of N,N-dimethylbenzenesulfonamide was reacted with benzophenone, benzonitrile, phenylisocyanate, and carbon dioxide to form different products . The inhibitory effects of sulfonamides on enzymes such as acetylcholinesterase and lipoxygenase have been evaluated, with some compounds showing significant inhibitory activity . These reactions and inhibitory effects would be relevant to the analysis of "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, are important for their pharmacological applications . For instance, poor water solubility of a HIF-1 pathway inhibitor necessitated its delivery in a formulation, indicating the need for chemical modifications to optimize its function and pharmacology . Theoretical calculations, such as quantum-chemical calculations, can predict the optimized state, free energy, and molecular orbitals of sulfonamide compounds, which are crucial for understanding their reactivity and interactions . These properties would be crucial in the comprehensive analysis of "N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide."
科学的研究の応用
Antitumor Activity
Research has highlighted the potential of sulfonamide-focused libraries, including compounds related to N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, in antitumor applications. Specifically, studies have identified potent cell cycle inhibitors within this class, progressing to clinical trials due to their preliminary activities in phase I settings. These compounds, including E7010 and E7070, disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, demonstrating significant antimitotic and antiproliferative properties. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides based on gene expression changes, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).
Synthesis and Characterization
The synthesis and characterization of new sulfonamide molecules, including derivatives of N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, have been extensively studied. These studies involve the derivation of novel compounds from basic chemical reactions, structural characterization through SCXRD studies, and exploration of the electronic and structural properties via computational and spectroscopic methods. Such research contributes to understanding the chemical behavior and potential applications of these sulfonamides in various fields, including pharmaceuticals and materials science (Murthy et al., 2018).
Therapeutic Applications
Beyond antitumor properties, sulfonamide derivatives, including N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, have been explored for various therapeutic applications. This includes the development of novel nonsteroidal progesterone receptor antagonists, highlighting the diverse potential of benzenesulfonanilide skeletons as therapeutic agents. Such compounds play crucial roles in reproductive systems and have implications for treating diseases like uterine leiomyoma and endometriosis. The structural development of these compounds has led to high-affinity inhibitors for progesterone receptors, offering a new avenue for selective PR modulators (Yamada et al., 2016).
特性
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-3-4-10(2)14(7-9)20(18,19)16-11-5-6-13(17)12(15)8-11/h3-8,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAMVMMNVKFDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)

![(2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2550229.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)


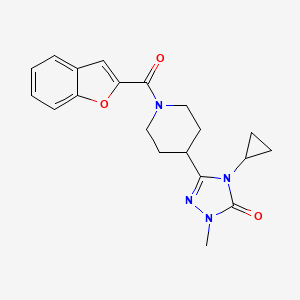
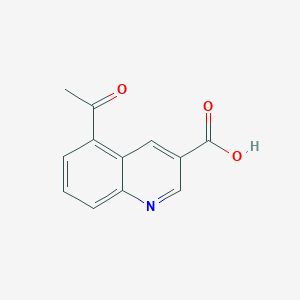
![3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine](/img/structure/B2550238.png)
